5-Bromo-7-fluoroquinolin-8-ol chemical structure and properties
5-Bromo-7-fluoroquinolin-8-ol chemical structure and properties
Topic: 5-Bromo-7-fluoroquinolin-8-ol Chemical Structure and Properties Document Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Drug Development Scientists, and Neuropharmacology Researchers
A Second-Generation 8-Hydroxyquinoline Scaffold for Metallopharmacology
Executive Summary
5-Bromo-7-fluoroquinolin-8-ol (CAS: 1239462-97-5) is a halogenated derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold. Structurally analogous to the historical drug Clioquinol (5-chloro-7-iodoquinolin-8-ol) and the experimental therapeutic PBT2 , this compound represents a strategic evolution in the design of Metal-Protein Attenuating Compounds (MPACs).
The introduction of a fluorine atom at the C7 position, combined with a bromine at C5, serves a dual purpose: it modulates the pKa of the phenolic hydroxyl group to optimize metal binding constants (specifically for Cu²⁺ and Zn²⁺) and blocks a primary site of metabolic glucuronidation, potentially enhancing bioavailability. This guide details the structural parameters, synthesis pathways, and pharmacological rationale for its use in neurodegenerative and oncological research.
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule consists of a bicyclic quinoline ring substituted with a hydroxyl group at position 8 (the chelating site), a bromine atom at position 5, and a fluorine atom at position 7.
Nomenclature & Identifiers
| Parameter | Value |
| IUPAC Name | 5-Bromo-7-fluoroquinolin-8-ol |
| Common Synonyms | 5-Bromo-7-fluoro-8-hydroxyquinoline; 5-Br-7-F-8HQ |
| CAS Number | 1239462-97-5 |
| Molecular Formula | C₉H₅BrFNO |
| Molecular Weight | 226.05 g/mol |
| SMILES | Oc1c(F)cc(Br)c2cccc[n]12 |
Electronic & Steric Effects
The substitution pattern is critical for the compound's activity:
-
C8-Hydroxyl & N1-Nitrogen: These form the bidentate ligand site. The "bite angle" is pre-organized for transition metals.
-
C5-Bromine (Electronic): The bromine atom is electron-withdrawing (inductive), which lowers the pKa of the C8-hydroxyl group compared to the parent 8-HQ. It also adds lipophilicity (increasing LogP).
-
C7-Fluorine (Metabolic): The C7 position is a common site for Phase II metabolic conjugation (glucuronidation) in 8-HQs. Fluorine substitution sterically and electronically blocks this metabolic soft spot without significantly increasing the steric bulk (Van der Waals radius of F ≈ 1.47 Å vs H ≈ 1.2 Å), preserving the chelation geometry.
Physicochemical Properties[1][5][6]
The following data aggregates experimental observations and high-confidence QSAR predictions suitable for formulation design.
| Property | Value / Range | Significance |
| Appearance | White to pale yellow crystalline solid | Purity indicator; oxidation yields darker yellow/brown. |
| Melting Point | 138–143 °C (Typical for analogs) | Indicates stable crystal lattice. |
| Solubility (Water) | < 0.1 mg/mL (Poor) | Requires formulation (e.g., cyclodextrins) for aqueous delivery. |
| Solubility (Organic) | Soluble in DMSO (>20 mg/mL), CHCl₃, MeOH | Suitable for stock solution preparation. |
| pKa (Phenolic OH) | ~8.2 (Predicted) | More acidic than 8-HQ (pKa 9.9). Allows neutral complex formation at physiological pH (7.4). |
| LogP (Octanol/Water) | ~3.2 – 3.7 | Highly lipophilic; predicts blood-brain barrier (BBB) permeability. |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Complies with Lipinski’s Rule of 5. |
Synthesis & Manufacturing Protocols
The synthesis of 5-bromo-7-fluoroquinolin-8-ol requires precise regiochemical control. The most robust route involves the bromination of the pre-fluorinated intermediate, 7-fluoro-8-hydroxyquinoline.
Core Synthesis Workflow (Diagram)
Figure 1: Synthetic pathway via electrophilic bromination of the 7-fluoro precursor.
Detailed Protocol: Bromination of 7-Fluoroquinolin-8-ol
Prerequisite: Start with high-purity 7-fluoroquinolin-8-ol (commercially available or synthesized via Skraup reaction from 2-amino-5-fluorophenol).
Reagents:
-
Substrate: 7-Fluoroquinolin-8-ol (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) or Br₂ (1.0 eq)
-
Solvent: Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Quench: 5% Sodium Thiosulfate (Na₂S₂O₃)
Step-by-Step Procedure:
-
Dissolution: Dissolve 2.0 mmol of 7-fluoroquinolin-8-ol in 15 mL of anhydrous CHCl₃. Ensure the vessel is protected from light to prevent radical side reactions.
-
Addition: Cool the solution to 0°C. Add NBS (2.1 mmol) portion-wise over 15 minutes. Alternatively, add a solution of Br₂ in CHCl₃ dropwise.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–18 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The product will appear as a less polar spot compared to the starting material.
-
Work-up: Wash the organic phase with 5% NaHCO₃ (2 x 20 mL) to remove acidic byproducts, followed by 5% Na₂S₂O₃ to quench unreacted bromine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient) to yield the product as a white/off-white solid.
Coordination Chemistry & Mechanism of Action
The pharmacological potency of 5-bromo-7-fluoroquinolin-8-ol stems from its ability to act as a ionophore , facilitating the transport of metal ions across cell membranes.
Metal Binding Equilibrium
At physiological pH (7.4), the compound exists in equilibrium between its neutral protonated form (LH) and its deprotonated anionic form (L⁻). The L⁻ species binds divalent metals (M²⁺ = Cu, Zn) in a 2:1 stoichiometry, forming a neutral, lipophilic complex (ML₂).
Key Stability Constants (Estimated based on analogs):
-
log K₁ (Cu²⁺): ~12.5
-
log K₁ (Zn²⁺): ~8.5
This differential affinity is crucial. It is strong enough to strip Cu/Zn from low-affinity pathological sinks (like Amyloid-beta oligomers) but weak enough to release the metals to high-affinity physiological enzymes, restoring metal homeostasis.
Biological Signaling Pathway (Diagram)
Figure 2: Mechanism of Action as a Metal-Protein Attenuating Compound (MPAC) in neurodegeneration.
Pharmacological Applications[1][4][5][6][7][8][9]
Alzheimer’s Disease (AD)
Research indicates that fluorinated 8-HQs function as "zinc/copper chaperones." By mobilizing extracellular zinc trapped in amyloid plaques and transporting it intracellularly, these compounds can:
-
Dissolve Plaques: Remove the structural metal ions necessary for amyloid-beta aggregation.
-
Activate Neuroprotection: Intracellular zinc release inhibits GSK3β (Glycogen Synthase Kinase 3 beta), preventing Tau hyperphosphorylation.
Oncology
Halogenated quinolines exhibit cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) by inhibiting the proteasome and acting as weak topoisomerase inhibitors. The 5-bromo-7-fluoro analog is investigated for its ability to transport copper into tumor cells, generating reactive oxygen species (ROS) that selectively kill cancer cells (which are often under higher oxidative stress than normal cells).
Safety & Handling (MSDS Highlights)
GHS Classification:
-
Signal Word: Warning
-
Hazard Statements:
Handling Protocol:
-
Always handle in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles.
-
Incompatibility: Strong oxidizing agents.
-
Storage: Store at 2–8°C, protected from light (brominated compounds can be photosensitive).
References
-
Liang, S. H., et al. (2015). Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer's Disease.[2] ACS Medicinal Chemistry Letters. Link[2]
-
Prati, F., et al. (2013). 8-Hydroxyquinolines: a review of their synthesis and bioactivity. Current Medicinal Chemistry. Link
-
PubChem Compound Summary. (2025). 5-Bromo-7-fluoroquinolin-8-ol (CID 54378735). National Center for Biotechnology Information. Link
-
Adlard, P. A., et al. (2008). Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Abeta. Neuron. Link
-
EvitaChem. (2025). Product Data: 5-Bromo-7-fluoroquinoline (CAS 1239462-97-5).[3] Link
